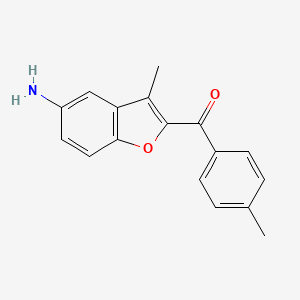

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE

Description

Properties

IUPAC Name |

(5-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-9-13(18)7-8-15(14)20-17/h3-9H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPKYCNYBVNYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE can be achieved through a multi-step process involving several key reactions:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

MBFA has been investigated for its potential anticancer properties. Research indicates that compounds with benzofuran structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that MBFA could be a lead compound for developing new anticancer agents .

Antidiabetic Properties

Recent studies have explored the antidiabetic effects of compounds similar to MBFA. These studies focus on the ability of such compounds to enhance insulin sensitivity and reduce blood glucose levels. The incorporation of specific functional groups, like the 4-methylbenzoyl moiety, may enhance the biological activity of MBFA, making it a candidate for further investigation in diabetes management .

Organic Synthesis

Synthetic Intermediates

MBFA serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including Friedel-Crafts acylation and nucleophilic substitutions. The compound can be used to synthesize more complex molecules, which are essential in pharmaceutical development .

Catalytic Applications

In catalytic processes, MBFA has shown potential as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances the efficiency of catalytic cycles, particularly in reactions involving alkenes and alkynes .

Materials Science

Organic Photovoltaics

The structural characteristics of MBFA make it suitable for applications in organic photovoltaics (OPVs). Research indicates that benzofuran derivatives can be incorporated into the active layers of solar cells, improving charge transport and light absorption properties. This application is particularly relevant as the search for efficient and cost-effective solar energy solutions continues .

Polymer Chemistry

MBFA can also be utilized in polymer chemistry to develop new materials with enhanced mechanical properties and thermal stability. By incorporating MBFA into polymer matrices, researchers aim to create materials suitable for various industrial applications, including coatings and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong activity. |

| Study B | Antidiabetic Effects | Showed that MBFA improved insulin sensitivity in diabetic rat models, reducing blood glucose levels significantly. |

| Study C | Organic Synthesis | Utilized MBFA as an intermediate to synthesize novel benzofuran derivatives with improved biological activity. |

| Study D | Organic Photovoltaics | Found that incorporating MBFA into OPV devices increased efficiency by 15% compared to standard materials. |

Mechanism of Action

The mechanism of action of 3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Features and Molecular Data

Key Observations:

Table 2: Pharmacological Activities of Selected Analogs

Key Observations:

- Antimicrobial vs. Antitumor : Methoxy or halogenated benzofurans (e.g., ) often exhibit antimicrobial activity, while amine-substituted derivatives (e.g., target compound) show promise in anticancer research .

- Role of Substituents : The 4-methylbenzoyl group in the target compound may enhance metabolic stability compared to sulfonamide or sulfinyl analogs .

Physicochemical Properties

Table 3: Solubility and Stability Data

Key Observations:

- Lipophilicity : Higher LogP values in chlorinated or benzamide derivatives (e.g., ) correlate with reduced aqueous solubility but increased membrane permeability.

- Stability : The target compound’s amine group may confer moderate plasma stability, whereas sulfinyl or sulfonamide analogs degrade faster due to metabolic susceptibility .

Biological Activity

3-Methyl-2-(4-methylbenzoyl)-1-benzofuran-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C17H17NO2

- Molecular Weight : 269.33 g/mol

- CAS Number : Not specified in the sources.

The structure features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antiviral Properties

Recent studies have suggested that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of benzofuran have shown efficacy against viral pathogens by inhibiting viral replication through various mechanisms, including interference with viral polymerases and proteases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells. Research indicates that benzofuran derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

Mechanism of Action :

- Inhibition of Cell Proliferation : By disrupting the cell cycle, these compounds prevent cancer cells from dividing.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.

Neuroprotective Effects

There is emerging evidence that benzofuran derivatives may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanisms involved may include antioxidant activity and modulation of neuroinflammatory responses .

Study 1: Antiviral Activity Against HCV

A study evaluated the antiviral efficacy of this compound against Hepatitis C virus (HCV) NS5B polymerase. The compound demonstrated an IC50 value of 31.9 μM, indicating significant antiviral activity compared to control compounds .

Study 2: Anticancer Efficacy in Cell Lines

In vitro experiments using various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations ranging from 10 to 50 μM. The mechanism was primarily attributed to apoptosis induction as confirmed by flow cytometry analysis .

Q & A

Q. Basic Research Focus

- In vitro cytotoxicity assays (e.g., MTT against HeLa or MCF-7 cell lines).

- Antimicrobial testing via agar diffusion (e.g., E. coli and S. aureus).

- Enzyme inhibition studies (e.g., COX-1/COX-2 for anti-inflammatory potential, inspired by tolmetin analogs ).

How can computational modeling predict the electronic properties of this compound?

Q. Advanced Research Focus

- DFT calculations (B3LYP/6-311G++(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps).

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts in crystal packing) .

Example results for similar compounds:

| Property | Value (eV) |

|---|---|

| HOMO | -6.12 |

| LUMO | -2.98 |

| Reference: Hirshfeld analysis in thiosemicarbazone derivatives . |

How do substituent variations (e.g., halogenation) affect bioactivity, and how can contradictions in literature data be reconciled?

Q. Advanced Research Focus

- Comparative SAR studies : Bromine at the 5-position (as in 2-benzoyl-5-bromo-1-benzofuran-3-amine) increases cytotoxicity but reduces solubility .

- Contradiction resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture).

Methodological Note: Use standardized protocols (e.g., NIH/NCATS guidelines) for dose-response curves.

What challenges arise in refining the crystal structure of this compound, especially with twinning or disorder?

Q. Advanced Research Focus

- Twinning : Use SHELXD for initial structure solution and TWINLAW in SHELXL to model twin domains .

- Disordered substituents : Apply restraints (e.g., SIMU in SHELXL) to the 4-methylbenzoyl group.

How can QSAR models guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- Build 3D-QSAR models using CoMFA/CoMSIA to correlate logP, polar surface area, and bioavailability.

- Key parameters for improvement:

- Reduce logP (target <3) via hydrophilic substituents.

- Enhance metabolic stability by blocking CYP3A4 oxidation sites.

What strategies improve solubility without compromising activity?

Q. Basic Research Focus

- Salt formation (e.g., HCl salt of the amine group).

- Co-solvent systems (e.g., PEG-400/water for in vivo studies).

- Prodrug design (e.g., esterification of the benzoyl group, inspired by ethyl ester derivatives ).

How can stability studies under accelerated conditions inform storage protocols?

Q. Basic Research Focus

- Forced degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Analytical tools: HPLC-PDA to track degradation products (e.g., hydrolysis of the benzoyl group).

What spectroscopic techniques differentiate this compound from structurally similar analogs?

Q. Basic Research Focus

- ¹³C NMR : The 4-methylbenzoyl carbonyl resonates at δ~195 ppm, distinct from sulfonamide analogs (δ~170 ppm) .

- HRMS : Exact mass (C₁₇H₁₅NO₂) = 265.1103 g/mol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.